molecular formula C14H15N3O3 B4019212 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

Cat. No.: B4019212
M. Wt: 273.29 g/mol
InChI Key: PILVJSWRWHFUBV-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is a synthetic compound known for its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of the ethoxyphenyl group and the triazaspiro moiety adds to its structural complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione typically involves multi-step organic reactions. One common method includes the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to form the azaspiro[4.4]nonenone ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix components . This inhibition can affect processes like tissue remodeling and inflammation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is unique due to its specific combination of the ethoxyphenyl group and the triazaspiro moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)17-12(18)9-14(13(17)19)7-8-15-16-14/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILVJSWRWHFUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
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7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione

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